Monomenthyl succinate can be sourced from natural extracts, particularly from plants like Lycium barbarum (goji berries) and Mentha piperita (peppermint), where it has been identified using high-performance liquid chromatography-tandem mass spectrometry techniques . Additionally, it can be synthesized through various chemical processes involving menthol and succinic anhydride.
Monomenthyl succinate belongs to the class of organic compounds known as esters. It is categorized under the broader category of carboxylic acid esters, which are formed from the reaction between an alcohol and a carboxylic acid. In this case, menthol acts as the alcohol component while succinic anhydride serves as the acid component.
The synthesis of monomenthyl succinate can be achieved through several methods, notably:
Monomenthyl succinate features a unique molecular structure characterized by its ester functional group derived from menthol and succinic acid. The structural formula can be represented as follows:
Monomenthyl succinate undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and esterification reactions. These reactions are essential for modifying its properties or synthesizing related compounds.
The reaction conditions such as temperature, pressure, and catalyst type significantly influence the rate and selectivity of these reactions.
The mechanism by which monomenthyl succinate exerts its effects involves its interaction with sensory receptors in the mouth that perceive cooling sensations. Upon application in oral care products, it activates cold-sensitive receptors leading to a refreshing feeling.
Monomenthyl succinate has several scientific uses:
The identification of MMS in nature was first unequivocally demonstrated in 2004 through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Prior to this, MMS was synthetically produced, limiting its application in regions requiring natural designation for consumer products. The breakthrough study detected MMS in:
The identification protocol relied on atmospheric pressure chemical ionization (APCI) in negative ion mode, monitoring the precursor ion m/z 255 and product ion m/z 99. Retention time correlation with synthetic standards provided >99.98% confidence in the natural occurrence. Notably, ethanol extraction of L. barbarum fruit yielded the highest MMS concentrations, while M. piperita contained levels ~800-fold higher than background controls, confirming botanical biosynthesis rather than analytical artifacts [1] [5] [3]. Subsequent research validated its presence in Malus domestica (apple) exocarp, expanding its known natural distribution [6].
Table 1: Natural Occurrence of Monomenthyl Succinate
Plant Source | Part Analyzed | Extraction Solvent | Key Identification Method |
---|---|---|---|
Lycium barbarum | Fruit | Ethanol | HPLC-MS/MS (SRM m/z 255→99) |
Mentha piperita | Leaves | Ethanol | HPLC-MS/MS (Retention time correlation) |
Litchi chinensis | Fruit | Not specified | HPLC-MS/MS (Product ion match) |
Malus domestica | Exocarp | Not specified | Metabolite profiling |
MMS is structurally characterized as a menthane monoterpenoid ester, featuring:
Its molecular weight is 256.34 g/mol (monoisotopic mass: 256.167459256 g/mol), with a predicted logP of 2.97, indicating moderate lipophilicity. The compound typically crystallizes as a white powder with a melting point of 62–66°C and exhibits a specific optical rotation [α]D = -65° (c=5, CHCl₃), confirming its chiral nature derived from the (1R,2S,5R) configuration of menthol [7] [3] [8]. Spectroscopic signatures include:
Table 2: Key Spectral Signatures of Monomenthyl Succinate
Analytical Technique | Characteristic Features | Structural Information |
---|---|---|
GC-MS (Predicted) | m/z 256 (M⁺), 139 (menthyl ion), 99 (⁻OOC-CH₂-CH₂-COO⁻) | Ester cleavage patterns |
LC-MS/MS (Negative APCI) | Precursor m/z 255 [M-H]⁻; Product m/z 99 | Deprotonated molecule → succinate anion |
Optical Rotation | [α]₂₀D = -65° (c=5, CHCl₃) | (1R,2S,5R) stereochemistry |
¹³C NMR (Predicted) | δ ~173 ppm (C=O, acid), 175 ppm (C=O, ester), 70 ppm (CH-OCOR) | Carbonyl and methine signals |
MMS holds industrial significance due to its flavor-neutral cooling effect, contrasting sharply with menthol’s pungent odor and burning sensation. Its physiological cooling threshold occurs at concentrations as low as 100 ppm, with effects lasting >30 minutes in buccal assays [8] [1]. Key applications include:
Patent landscapes underscore its commercial value. The initial patents covering MMS as a cooling agent (US Patents 5,725,865 and 5,843,466) led to high-profile litigation resolved in 2011, affirming proprietary rights and resulting in a $40 million settlement. Marketed versions include Physcool® (Mane) and Cooler 2® (IFF), though reformulations were mandated to respect patent boundaries [9].
Table 3: Industrial Applications of Monomenthyl Succinate
Application Sector | Function | Typical Use Level | Key Advantage |
---|---|---|---|
Chewing Gum | Cooling enhancer | 1250–4000 ppm | Prolonged cooling without bitterness |
Beverages (Non-alcoholic) | Sensory modifier | 50–150 ppm | Flavor neutrality in citrus/berry systems |
Confectionery Frostings | Mouthfeel enhancer | 200–600 ppm | Eliminates "heat" of high-sweetness products |
Skincare Products | Sensory coolant | Not disclosed | Non-irritating, complements moisturization |
MMS represents a successful case of natural compound commercialization—transitioning from botanical discovery to patented ingredient—while demonstrating the industrial demand for physiologically active, flavorless modifiers. Its structural analogs (e.g., monomenthyl glutarate) face similar regulatory scrutiny, highlighting MMS’s unique position as a naturally validated molecule [1] [5].
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